1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine
Description
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-4-21-14-7-6-12(10-15(14)22-5-2)16(18)17-9-8-13(11-17)23(3,19)20/h6-7,10,13H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHKCUWGMAFOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the phenyl and sulfonyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The process may also involve purification steps such as crystallization or chromatography to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles or electrophiles used.
Scientific Research Applications
1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group may play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Comparisons:
Discussion: The substitution of diethoxybenzoyl (in the target compound) with difluorobenzenesulfonyl (in BJ02341) alters electronic and steric profiles. Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism, whereas ethoxy groups may improve aqueous solubility.
Structural Analog: 1-{[(2-Phenylethyl)carbamoyl]Methyl}Piperidine-4-Carboxamide (BJ02344)
CAS No.: 627061-15-8 Formula: C₁₆H₂₃N₃O₂ Molecular Weight: 289.37 g/mol
Key Comparisons:
| Property | This compound | 1-{[(2-Phenylethyl)Carbamoyl]Methyl}Piperidine-4-Carboxamide |
|---|---|---|
| Core Structure | Pyrrolidine | Piperidine |
| Functional Groups | Mesyl, diethoxybenzoyl | Carboxamide, phenylethylcarbamoyl |
| Molecular Weight | 339.41 g/mol | 289.37 g/mol |
| Potential Applications | Sulfonamide-based enzyme inhibition | Carboxamide derivatives often target GPCRs or kinases |
Discussion: While both compounds contain nitrogen heterocycles, the piperidine core in BJ02344 offers greater conformational flexibility compared to pyrrolidine. The carboxamide and phenylethyl groups in BJ02344 suggest a focus on peptide-mimetic interactions, contrasting with the sulfonyl and benzoyl groups in the target compound, which are more typical in protease or kinase inhibitor design.
Research Findings and Data Gaps
- Physicochemical Properties : The diethoxybenzoyl group likely increases the target compound’s logP (lipophilicity) compared to BJ02341, but experimental data are lacking.
- Biological Activity: No direct pharmacological studies are available for this compound. However, analogs like BJ02341 and BJ02344 highlight the importance of sulfonyl and carboxamide groups in modulating target selectivity.
- Synthetic Utility : The ethoxy groups may facilitate derivatization via ether cleavage, offering pathways for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
